molecular formula C20H18N2O3 B8623323 Pentyl 4-(3,4-dicyanophenoxy)benzoate CAS No. 919766-66-8

Pentyl 4-(3,4-dicyanophenoxy)benzoate

Cat. No.: B8623323
CAS No.: 919766-66-8
M. Wt: 334.4 g/mol
InChI Key: WNHSLTXAQQXLIG-UHFFFAOYSA-N
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Description

Pentyl 4-(3,4-dicyanophenoxy)benzoate is an ester derivative of benzoic acid, featuring a pentyl alkyl chain and a phenoxy substituent bearing two cyano groups at the 3- and 4-positions. This structure confers unique electronic and steric properties, distinguishing it from simpler alkyl benzoates. The electron-withdrawing cyano groups likely enhance its stability and influence reactivity, making it a candidate for specialized applications such as coordination chemistry or polymer synthesis .

Properties

CAS No.

919766-66-8

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

pentyl 4-(3,4-dicyanophenoxy)benzoate

InChI

InChI=1S/C20H18N2O3/c1-2-3-4-11-24-20(23)15-5-8-18(9-6-15)25-19-10-7-16(13-21)17(12-19)14-22/h5-10,12H,2-4,11H2,1H3

InChI Key

WNHSLTXAQQXLIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Alkyl Benzoate Esters

Simpler alkyl benzoates, such as pentyl benzoate (CAS 2049-96-9), share the ester backbone but lack the dicyanophenoxy substituent. Key differences include:

Property Pentyl 4-(3,4-Dicyanophenoxy)benzoate Pentyl Benzoate References
Substituents 3,4-Dicyanophenoxy group Unsubstituted benzene ring
Applications Potential in materials science, DNA-binding studies Fragrance ingredient, preservative
Reactivity Enhanced electron-withdrawing effects Standard ester reactivity

The dicyanophenoxy group increases polarity and may improve binding to biological targets, as seen in zinc phthalocyanine complexes with similar substituents .

Dicyanophenoxy-Substituted Analogs

Compounds like 4-(3,4-dicyanophenoxy)-3-methoxybenzoic acid () and 2-((4-(3,4-dicyanophenoxy)phenyl)diazenyl)benzoic acid () share the dicyanophenoxy motif but differ in functional groups:

  • 4-(3,4-Dicyanophenoxy)-3-methoxybenzoic Acid: Integrated into a Zn(II) phthalocyanine complex, this compound demonstrated DNA intercalation via absorption spectra and gel electrophoresis, highlighting the role of dicyanophenoxy groups in enhancing DNA-binding affinity . Compared to this compound, the carboxylic acid group and methoxy substituent may facilitate coordination with metal ions, broadening its utility in photodynamic therapy or catalysis.
  • 2-((4-(3,4-Dicyanophenoxy)phenyl)diazenyl)benzoic Acid: Features an azo (-N=N-) linkage, enabling applications in dye chemistry or as a multifunctional monomer. The diazenyl group introduces photochromic properties, absent in the pentyl ester analog .

Functional Analogs: Caffeic Acid and Derivatives

While caffeic acid (3,4-dihydroxybenzeneacrylic acid) lacks ester and cyano groups, its 3,4-dihydroxy substitution pattern provides insights into substituent effects:

Property This compound Caffeic Acid
Substituents Electron-withdrawing cyano groups Electron-donating hydroxyl groups
Bioactivity Potential DNA intercalation (inferred) Antioxidant, anti-inflammatory
Applications Materials science, synthetic chemistry Pharmaceuticals, food additives

The cyano groups in this compound likely reduce solubility in aqueous media compared to caffeic acid but improve thermal stability .

DNA-Binding Properties

Studies on the Zn(II) phthalocyanine complex with a dicyanophenoxy-3-methoxybenzoic acid group revealed intercalative DNA binding, driven by planar aromatic systems and electron-deficient substituents. This suggests that this compound could exhibit similar interactions, warranting further investigation for anticancer or diagnostic applications .

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